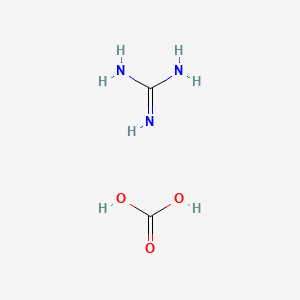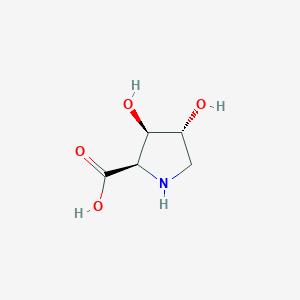
Carbonic acid-guanidine (1:1)
説明
Carbonic acid-guanidine (1:1), also known as Guanidine carbonate, is an organic compound with the formula C3H12N6O3 . It is a strong organic alkali that can dissolve in water and slightly dissolve in ethanol and acetone . It is used in the preparation of sulfonamide drugs, cosmetics, and dyes .
Synthesis Analysis
The synthesis of guanidine carbonate involves the reaction of dicyandiamide with ammonium chloride at a temperature of 170-230℃ to generate guanidine hydrochloride . The guanidine hydrochloride is then converted into an alcohol solution, neutralized with alkali to liberate guanidine, which reacts with carbon dioxide to form guanidine carbonate .Molecular Structure Analysis
The molecular structure of guanidine carbonate is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of guanidine carbonate is 180.1658 .Chemical Reactions Analysis
Guanidine carbonate acts as a strong base, readily reacting with both organic and inorganic compounds . Its unique chemical structure, containing imine and aminoacetal functional groups, contributes to its ability to enhance physical properties .Physical And Chemical Properties Analysis
Guanidine carbonate has a molecular weight of 180.1658 . It has a melting point of >300 °C and a density of 1.25 . It is soluble in water (450 g/L at 20 ºC) and has a pKa value of 12.5 at 20 ℃ .Safety And Hazards
特性
IUPAC Name |
carbonic acid;guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.CH2O3/c2*2-1(3)4/h(H5,2,3,4);(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSRVXJGTIRNNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924671 | |
| Record name | Carbonic acid--guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonic acid-guanidine (1:1) | |
CAS RN |
593-85-1, 124-46-9 | |
| Record name | Diguanidinium carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC146175 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | GUANIDINE CARBONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonic acid--guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


189 grams of paraformaldehyde (6 moles) were dissolved in the heat in 450 grams of methanol under the addition of 1 gram of sodium hydroxide. After addition of 390 grams of a hot guanidine phosphate solution, which had been previously produced from 180 grams of guanidine carbonate (1 mole) and 254 grams of 85% phosphoric acid (2.2 moles), the mixture was boiled at reflux for about one hour until a clear solution was obtained. Then there were added a further 250 grams of methanol as well as a further 434 grams of the above mentioned guanidine phosphate solution after which the mixture was heated at reflux for a further 41/2 hours. The solution formed contained 51.1% solids, 42.2% methanol and 6.7% water.




Name

Name
Yield
85%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


